molecular formula C18H13ClO3 B338754 4-Chlorobenzyl 3-hydroxy-2-naphthoate

4-Chlorobenzyl 3-hydroxy-2-naphthoate

Cat. No.: B338754
M. Wt: 312.7 g/mol
InChI Key: YJBNJZWOJSOBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorobenzyl 3-hydroxy-2-naphthoate is a chemical compound for research use, featuring the 3-hydroxy-2-naphthoate moiety, a scaffold of significant interest in various scientific fields . The 3-hydroxy-2-naphthoic acid (3-HNA) core is a recognized chemical chaperone and a key intermediate in the synthesis of dyes and pigments . Derivatives based on this structure are extensively investigated for their potential in medicinal chemistry and materials science. In research, similar naphthoate esters have been explored as scaffolds in structure-based drug design, particularly for developing inhibitors of protein-protein interactions relevant in oncology . Furthermore, the 3-hydroxy-2-naphthoate structure serves as a precursor for functional materials, including chemosensors for ion detection, leveraging its optical properties . The structural motif is also found in metal-organic frameworks (MOFs) and coordination complexes, where it can influence luminescent behaviors and material properties . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H13ClO3

Molecular Weight

312.7 g/mol

IUPAC Name

(4-chlorophenyl)methyl 3-hydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C18H13ClO3/c19-15-7-5-12(6-8-15)11-22-18(21)16-9-13-3-1-2-4-14(13)10-17(16)20/h1-10,20H,11H2

InChI Key

YJBNJZWOJSOBQR-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)OCC3=CC=C(C=C3)Cl)O

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)OCC3=CC=C(C=C3)Cl)O

Origin of Product

United States

Synthetic Methodologies for 4 Chlorobenzyl 3 Hydroxy 2 Naphthoate and Its Derivatives

Esterification Approaches to 3-Hydroxy-2-naphthoate Synthesis

The most direct route to 4-Chlorobenzyl 3-hydroxy-2-naphthoate involves the esterification of 3-hydroxy-2-naphthoic acid. This can be accomplished through several protocols, with or without the use of catalysts to enhance reaction efficiency and selectivity.

Direct Esterification of 3-Hydroxy-2-naphthoic Acid with 4-Chlorobenzyl Alcohol

The direct esterification of 3-hydroxy-2-naphthoic acid with 4-chlorobenzyl alcohol is a fundamental and widely applied method. This reaction, often a type of Fischer esterification, typically involves heating the carboxylic acid and alcohol in the presence of an acid catalyst. A classic example involves dissolving 3-hydroxy-2-naphthoic acid in an excess of the alcohol, such as methanol (B129727), with a catalytic amount of concentrated sulfuric acid, and refluxing the mixture overnight. chemicalbook.com This process leads to the formation of the corresponding ester, in this case, methyl 3-hydroxy-2-naphthoate, with yields reported as high as 91%. chemicalbook.com

The reaction proceeds by protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. The removal of water, a byproduct of the reaction, can drive the equilibrium towards the formation of the ester. While specific literature detailing the direct reaction with 4-chlorobenzyl alcohol is not abundant, the principles of Fischer esterification are directly applicable. The reaction conditions would likely be similar, involving an acid catalyst and a suitable solvent, potentially with azeotropic removal of water to improve the yield.

Catalytic Systems for Optimized Esterification and Selectivity

To optimize the synthesis of 3-hydroxy-2-naphthoate esters, various catalytic systems can be employed. These catalysts aim to increase reaction rates, improve yields, and enhance selectivity under milder conditions.

Acid Catalysts: A range of acid catalysts are effective for this transformation. These include mineral acids like sulfuric acid, hydrochloric acid, and phosphoric acid, as well as organic acids such as p-toluenesulfonic acid. google.com Lewis acids, including boron fluoride, boric acid, tin powder, and zinc chloride, also serve as effective catalysts for this esterification. google.com For instance, a method for synthesizing methyl 3-hydroxy-2-naphthoate involves refluxing 3-hydroxy-2-naphthoic acid in methanol with concentrated sulfuric acid. chemicalbook.com In a different approach, the esterification of 3-hydroxy-2-naphthoic acid with oleyl alcohol was successfully carried out using p-toluenesulfonic acid as the catalyst in xylene. google.com

Lewis Acid Catalysis: Modern synthetic methods have explored the use of various Lewis acids to promote esterification under mild conditions. For example, Lewis acids like Mg(ClO₄)₂ and copper triflate have been shown to be highly efficient for the decarboxylative esterification of carboxylic acids at room temperature, tolerating a wide array of sensitive functional groups. organic-chemistry.org Titanium-based catalysts, such as TiCl₄, have been utilized for the direct esterification of R-TTCA with various alcohols, achieving high yields at room temperature without the need for a dehydrating agent. researchgate.net However, it has been noted that the effectiveness of titanium (IV) catalysts can be inhibited when reacting with 3-hydroxy-2-naphthoic acid, possibly due to interaction with the hydroxyl group. ucj.org.ua

Other Catalytic Systems:

N,N'-Carbonyldiimidazole (CDI): The esterification of 3-hydroxy-2-naphthoic acid with various alkenyl alcohols has been achieved using N,N'-carbonyldiimidazole (CDI) in combination with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethylformamide. researchgate.net

Phosphorus Compounds: Phosphorus trichloride (B1173362) has been identified as an effective catalyst for the synthesis of 3-hydroxy-2-naphthoic acid anilide, a related amide derivative. ucj.org.ua This suggests its potential applicability in esterification reactions as well. The optimal temperature for such reactions is crucial, as temperatures above 156°C can lead to increased impurities. ucj.org.ua

Catalytic Systems for Esterification of 3-Hydroxy-2-naphthoic Acid and its Derivatives
CatalystReactantsSolventConditionsYieldReference
Concentrated H₂SO₄3-Hydroxy-2-naphthoic acid, MethanolMethanolReflux overnight91% chemicalbook.com
p-Toluenesulfonic acid3-Hydroxy-2-naphthoic acid, Oleyl alcoholXylene90°-100°CNot specified google.com
TiCl₄R-TTCA, Primary alcoholsNoneRoom temperature91.6%–99.1% researchgate.net
CDI/DBU3-Hydroxy-2-naphthoic acid, Alkenyl alcoholsDMFNot specifiedNot specified researchgate.net
Phosphorus trichloride3-Hydroxy-2-naphthoic acid, Aniline (B41778)ortho-Xylene145°CQuantitative ucj.org.ua

Advanced Synthetic Strategies for Substituted Naphthoate Esters with Chlorophenyl Moieties

Beyond direct esterification, more advanced synthetic strategies allow for the construction of the naphthoate ring system with integrated chlorophenyl functionalities. These methods offer greater flexibility in introducing a variety of substituents.

Annulation Sequences (e.g., [3+3] Aldol-SNAr-Dehydration) for Naphthoate Ring Formation

Annulation reactions provide a powerful tool for constructing the naphthalene (B1677914) core. A [3+3] annulation strategy, for instance, can be used to synthesize polycyclic aromatic hydrocarbons. rsc.org While specific examples leading directly to this compound are not detailed in the provided search results, the general principle involves the coupling of two three-carbon fragments to form a six-membered ring.

Rhodium(III)-catalyzed annulation of sulfoxonium ylides with alkynylsulfones represents another advanced method for creating substituted naphthols with high regioselectivity. rsc.org Furthermore, palladium-catalyzed annulation of internal alkynes is a known method for synthesizing substituted naphthalenes. dntb.gov.ua These strategies could potentially be adapted to produce the desired naphthoate esters by selecting appropriate starting materials bearing the chlorophenyl group.

Structural Derivatization of the this compound Core

The core structure of this compound can be modified to generate a library of related compounds. This can involve alterations to both the naphthyl and the chlorobenzyl portions of the molecule.

Derivatization can occur at various positions on the naphthyl ring. For instance, studies have shown the synthesis of 4-arylazo-2-naphthol derivatives by coupling with diazonium chlorides. researchgate.netcolab.ws Additionally, nitration, nitrosation, and bromination reactions can introduce further functionality to the naphthol core. researchgate.netcolab.ws

The synthesis of novel naphthoquinone-naphthol derivatives has been explored for their potential biological activities. nih.gov These synthetic efforts often involve multi-step sequences to introduce various functional groups onto the binaphthalene scaffold. nih.gov Such derivatization strategies could be applied to modify the this compound structure to explore the structure-activity relationships of this class of compounds.

Functionalization of the Naphthalene Ring System

The naphthalene core of 3-hydroxy-2-naphthoic acid, the precursor to the title compound, offers several positions for electrophilic substitution and other functionalization reactions, allowing for the synthesis of a diverse range of derivatives.

One key transformation is the direct substitution on the naphthalene ring. For instance, bromination of aryl esters of 2-hydroxy-3-naphthoic acid can be achieved by treating the ester with a solution of bromine in chloroform (B151607) at room temperature. ias.ac.in This reaction introduces a bromine atom onto the naphthalene nucleus, likely at a position activated by the hydroxyl group.

Another significant functionalization is amination. 3-Amino-2-naphthoic acid can be prepared from 3-hydroxy-2-naphthoic acid by heating it with aqueous ammonia (B1221849) in the presence of a zinc chloride catalyst in an autoclave. orgsyn.org The reaction is typically carried out at high temperatures (around 195°C) for an extended period. orgsyn.org This process, known as the Bucherer reaction or a related amination, replaces the hydroxyl group with an amino group, fundamentally altering the electronic properties of the ring system.

Furthermore, oxidative coupling reactions provide a pathway to binaphthyl derivatives. The oxidative dimerization of methyl 3-hydroxy-2-naphthoate, for example, can be catalyzed by copper complexes in the presence of chiral ligands like mono-N-alkylated octahydrobinaphthyl-2,2'-diamine (H8-BINAM). researchgate.net This type of reaction, which can proceed through radical-anion coupling, joins two naphthoate units together, typically at the C1 position adjacent to the hydroxyl group, to form a C-C bond. researchgate.net The ester group at the C2 position often plays a crucial role in directing the coupling reaction. researchgate.net

A series of highly diversified 3-aroylmenadiones has been prepared through a Friedel–Crafts acylation of 1,4-dimethoxy-2-methylnaphthalene (B3353261) with various carboxylic acids, followed by oxidative demethylation. researchgate.net While this applies to a different naphthalene derivative, the principle of Friedel-Crafts acylation represents a viable strategy for introducing acyl groups onto the 3-hydroxy-2-naphthoate ring system, provided appropriate protection of the phenolic hydroxyl group.

Modifications of the Hydroxyl and Ester Linkage

The carboxylic acid and hydroxyl moieties of 3-hydroxy-2-naphthoic acid are primary sites for modification, leading to a vast array of esters and other derivatives. The synthesis of this compound itself is an example of such a modification, specifically an esterification reaction.

Esterification is the most common modification. The direct esterification of 3-hydroxy-2-naphthoic acid with various alcohols, including primary and secondary alkenyl alcohols, can be accomplished using N,N'-carbonyldiimidazole (CDI) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in N,N-dimethylformamide. researchgate.net Another approach involves reacting the acid with a phenol (B47542) in the presence of phosphorus oxychloride at elevated temperatures (130-140°C) to form aryl esters. ias.ac.in For the synthesis of benzyl (B1604629) esters, including the title compound, a common method involves reacting 3-hydroxy-2-naphthoic acid with the corresponding benzyl halide (e.g., 4-chlorobenzyl chloride) in the presence of a base. A more advanced method utilizes a phase transfer catalyst to facilitate the reaction between the salt of the acid and the benzyl halide in a suitable solvent. google.com Mild methods for benzylation under neutral conditions have also been developed, such as using 2-benzyloxy-1-methylpyridinium triflate, which can be generated in situ. beilstein-journals.orgd-nb.info This reagent is particularly useful for substrates that are sensitive to acidic or basic conditions. beilstein-journals.orgd-nb.info

Beyond simple esters, more complex derivatives can be synthesized. Diesters can be formed by reacting 3-hydroxy-2-naphthoic acid with hydroxyl-terminated linear alkane diols in the presence of a dehydrating agent like p-toluenesulfonic acid in a solvent such as toluene (B28343) that allows for azeotropic removal of water. google.com

The hydroxyl group can also be a point of modification, although reactions often occur at the more acidic carboxylic acid first. The formation of amides and hydrazides represents a modification of the carboxyl group. 3-Hydroxy-2-naphthoic acid anilide, for example, is formed by the acylation of aniline with the acid, a reaction that can be catalyzed by phosphorus(III) compounds like phosphorus trichloride. ucj.org.ua The reaction yield is sensitive to the solvent and temperature, with optimal results often found in solvents like ortho-xylene around 146-156°C. ucj.org.ua Similarly, coupling 3-hydroxy-2-naphthoic acid with amino acid methyl esters leads to 3-hydroxynaphthalene-2-carbonylamino acid methyl esters. nih.gov These can be further converted to their corresponding hydrazides by treatment with hydrazine (B178648) hydrate. nih.gov

Halogenation and Substituent Variation on the Benzyl Moiety

The synthesis of derivatives of this compound with varied substituents on the benzyl ring relies on the availability of the corresponding substituted benzyl halides or benzyl alcohols for the esterification step.

The primary method for introducing these variations is through the esterification of 3-hydroxy-2-naphthoic acid with a pre-functionalized benzyl alcohol or benzyl halide. For example, to synthesize a derivative with a different halogen (e.g., 4-bromobenzyl) or another substituent (e.g., 4-methylbenzyl), one would start with 4-bromobenzyl chloride or 4-methylbenzyl chloride, respectively.

The synthesis of such substituted benzyl esters can be efficiently carried out using phase transfer catalysis. google.com In this process, the sodium or potassium salt of 3-hydroxy-2-naphthoic acid is reacted with the substituted benzyl chloride in a two-phase system with a catalyst like a quaternary ammonium (B1175870) salt. This method is advantageous for its mild conditions and applicability to a wide range of substituted benzyl halides.

Alternatively, methods employing reagents like 2-benzyloxy-1-methylpyridinium triflate and its analogues can be used. beilstein-journals.orgd-nb.info For instance, a 4-chlorobenzyloxy-1-methylpyridinium salt could be prepared and used as a mild electrophilic source of the 4-chlorobenzyl group. This approach is particularly valuable when dealing with complex substrates that may be sensitive to the conditions of traditional esterification reactions. beilstein-journals.org

The table below outlines various substituted benzylating agents that can be used to synthesize derivatives of the title compound, illustrating the principle of substituent variation.

Table 1: Examples of Substituted Benzylating Agents for Derivatization
Benzylating AgentResulting Ester MoietySynthetic Method Reference
Benzyl chlorideBenzylGeneral Williamson ether/ester synthesis
4-Chlorobenzyl chloride4-ChlorobenzylPhase Transfer Catalysis google.com
4-Bromobenzyl bromide4-BromobenzylPhase Transfer Catalysis google.com
4-Methylbenzyl chloride4-MethylbenzylGeneral Williamson ether/ester synthesis
4-Nitrobenzyl bromide4-NitrobenzylPhase Transfer Catalysis google.com
4-Methoxybenzyl chloride4-MethoxybenzylMild benzylation protocols beilstein-journals.orgd-nb.info

The synthesis of N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides demonstrates a related synthetic strategy where a molecule containing a 4-chlorophenyl group is modified. nih.gov Although the core structure is different, the methods for derivatization, such as converting an ester to a hydrazide and then to various amides, are analogous to the transformations possible for this compound. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques for 4 Chlorobenzyl 3 Hydroxy 2 Naphthoate

Spectroscopic Analysis for Molecular Structure Elucidation

Spectroscopic methods provide a detailed view of the molecular framework of 4-Chlorobenzyl 3-hydroxy-2-naphthoate, confirming its identity and providing insights into its electronic and vibrational characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the naphthoate and chlorobenzyl moieties would appear in the downfield region, typically between 7.0 and 8.5 ppm. The benzylic protons of the 4-chlorobenzyl group would likely produce a characteristic singlet around 5.4 ppm. The hydroxyl proton on the naphthoate ring would also give a singlet, the chemical shift of which can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. Key resonances would include the carbonyl carbon of the ester group, expected around 170 ppm. The aromatic carbons of both the naphthyl and chlorophenyl rings would generate a series of signals in the 110-160 ppm range. The benzylic carbon of the 4-chlorobenzyl group is anticipated to appear around 65-70 ppm rsc.org.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and carbons, confirming the assignments made from the 1D spectra and providing unambiguous structural verification.

¹H NMR Chemical Shift (δ, ppm) Assignment ¹³C NMR Chemical Shift (δ, ppm) Assignment
~7.0-8.5Aromatic protons~170C=O (ester)
~5.4-CH₂- (benzylic)~110-160Aromatic carbons
Variable-OH~65-70-CH₂- (benzylic)

Vibrational spectroscopy probes the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A strong band around 1700-1720 cm⁻¹ is indicative of the C=O stretching of the ester group. The O-H stretching of the hydroxyl group would appear as a broad band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-O stretching of the ester would be observed in the 1200-1300 cm⁻¹ range. The C-Cl stretching vibration from the chlorobenzyl group would be found in the lower frequency region, typically around 700-800 cm⁻¹ study.comchemicalbook.comnist.govchegg.comchegg.com.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations would give rise to strong signals in the Raman spectrum.

Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H stretch (hydroxyl)3200-3600 (broad)
Aromatic C-H stretch>3000
C=O stretch (ester)1700-1720
C-O stretch (ester)1200-1300
C-Cl stretch700-800

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern. The molecular ion peak (M⁺) would confirm the molecular weight of the compound. Key fragmentation pathways would likely involve the cleavage of the ester bond, leading to the formation of a 4-chlorobenzyl cation (m/z 125) and a 3-hydroxy-2-naphthoyl cation (m/z 171) nih.govchemicalbook.comwhitman.edu. Further fragmentation of the naphthoyl moiety could involve the loss of CO, resulting in a fragment at m/z 143 massbank.eumassbank.eu.

Fragment Ion (m/z) Proposed Structure
[M]⁺This compound
1254-Chlorobenzyl cation
1713-Hydroxy-2-naphthoyl cation
143[3-Hydroxy-2-naphthoyl - CO]⁺

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the naphthyl and chlorobenzyl chromophores. The naphthoate moiety would likely exhibit strong absorptions in the UV region, with multiple bands corresponding to π-π* transitions nih.govsielc.com. The presence of the hydroxyl group and the extended conjugation of the naphthalene (B1677914) ring system contribute to these absorptions.

Fluorescence Emission Spectroscopy: Naphthalene derivatives are often fluorescent. Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence emission. The emission spectrum would provide information about the electronic structure of the excited state and could be sensitive to the local environment of the molecule.

Solid-State Structural Investigations

While spectroscopic techniques provide information about the molecule in solution or in the gas phase, solid-state methods reveal the arrangement of molecules in a crystalline lattice.

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid carleton.edu. This technique can provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule carleton.edu. Furthermore, it reveals the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding and π-π stacking. For this compound, X-ray crystallography would definitively confirm the connectivity of the atoms and provide details about the conformation of the ester linkage and the relative orientation of the aromatic rings. In cases of chiral crystals, it can also be used to determine the absolute configuration of the molecule.

Computational Chemistry and Molecular Modeling of 4 Chlorobenzyl 3 Hydroxy 2 Naphthoate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic wavefunction and energy of a molecule. For a molecule such as 4-Chlorobenzyl 3-hydroxy-2-naphthoate, these calculations can elucidate its geometry, stability, and electronic properties.

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its balance of accuracy and computational cost. numberanalytics.comnumberanalytics.com Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy of a molecule from its electron density. numberanalytics.com This approach has been shown to provide excellent results for a wide range of molecular properties, including geometries, reaction energies, and vibrational frequencies. fu-berlin.de For this compound, DFT calculations would typically be employed to optimize its molecular geometry and to calculate its fundamental electronic properties.

Time-Dependent DFT (TD-DFT) is an extension of DFT that allows for the study of electronic excited states. fiveable.mematerialssquare.com It is a powerful tool for predicting the electronic absorption spectra (UV-Vis spectra) of molecules by calculating the energies of vertical electronic transitions from the ground state to various excited states. cam.ac.ukohio-state.edu By applying TD-DFT to this compound, one could predict its absorption wavelengths and the nature of the electronic transitions involved, such as π→π* or n→π* transitions.

Illustrative Data Table: Predicted Absorption Wavelengths from TD-DFT

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength
S0 → S13.853220.45
S0 → S24.202950.12
S0 → S34.552720.08

This table represents a hypothetical output from a TD-DFT calculation on this compound, illustrating the kind of data that would be generated.

Ab initio methods are a class of computational chemistry methods that are based on first principles, without the use of experimental parameters. The Hartree-Fock (HF) method is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orginsilicosci.com While the HF method is a significant simplification, it often provides a good starting point for more advanced calculations and can account for a large percentage of the total electronic energy. scholarpedia.org

Configuration Interaction (CI) is a post-Hartree-Fock method that improves upon the HF approximation by including a linear combination of multiple Slater determinants to represent the electronic wavefunction. wikipedia.orgchemeurope.com This allows for the inclusion of electron correlation, which is neglected in the HF method. libretexts.org Full CI, which includes all possible electronic configurations, provides the exact solution to the Schrödinger equation within the chosen basis set, but is computationally very expensive. chemeurope.com More commonly, truncated CI methods, such as CISD (Configuration Interaction with Single and Double excitations), are used to balance accuracy and computational feasibility. chemeurope.com For this compound, CI calculations would provide a more accurate description of its electronic structure compared to the HF method.

Semiempirical molecular orbital methods are based on the Hartree-Fock formalism but introduce approximations and use parameters derived from experimental data to simplify the calculations. wikipedia.org Methods like AM1, PM3, and MNDO are significantly faster than ab initio methods, making them suitable for very large molecules. bris.ac.ukuni-muenchen.de These methods are particularly useful for initial explorations of molecular properties and for studying large systems where higher-level calculations are not feasible. While they are generally less accurate than DFT or ab initio methods, they can provide valuable qualitative insights into the electronic structure of molecules like this compound. wikipedia.orgbris.ac.uk

Electronic Properties and Reactivity Descriptors

From the quantum chemical calculations, several key electronic properties and reactivity descriptors can be derived. These descriptors provide a quantitative measure of the molecule's reactivity and potential interaction sites.

Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding chemical reactivity. fiveable.menumberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). taylorandfrancis.com The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For this compound, the analysis of its HOMO and LUMO would reveal the most likely sites for nucleophilic and electrophilic attack.

Illustrative Data Table: Frontier Molecular Orbital Energies

OrbitalEnergy (eV)
HOMO-6.25
LUMO-1.80
HOMO-LUMO Gap4.45

This table presents hypothetical HOMO and LUMO energy values for this compound, which would be obtained from quantum chemical calculations.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. chemrxiv.org It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's electrophilic and nucleophilic regions. nih.gov Regions of negative potential (typically colored red) are associated with electron-rich areas, such as lone pairs on heteroatoms, and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. The MEP surface of this compound would be crucial for understanding its intermolecular interactions, including hydrogen bonding and potential interactions with biological targets. chemrxiv.orgrsc.org This is particularly relevant in drug design, where electrostatic complementarity between a ligand and its receptor is a key factor for binding affinity. acs.org

Global Reactivity and Chemical Softness Parameters (e.g., Electrophilicity Index)

Global reactivity descriptors, derived from Density Functional Theory (DFT), are crucial for predicting the chemical behavior of a molecule. mdpi.comnih.gov These parameters, including chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), provide a quantitative measure of a molecule's stability and reactivity. mdpi.com Hardness (η) is associated with the resistance to change in its electron distribution, while softness (S) is the reciprocal of hardness and indicates the molecule's polarizability. mdpi.com The electrophilicity index (ω) quantifies the energy stabilization of a system when it accepts an additional electronic charge from the environment.

Table 1: Conceptual Global Reactivity Descriptors This table is illustrative and based on general principles of DFT-based reactivity descriptors. Specific values for this compound would require dedicated quantum chemical calculations.

Parameter Formula Interpretation
Chemical Potential (μ) μ ≈ (EHOMO + ELUMO) / 2Tendency of electrons to escape from the system.
Chemical Hardness (η) η ≈ (ELUMO - EHOMO)Resistance to change in electron configuration.
Chemical Softness (S) S = 1 / ηReciprocal of hardness, indicates polarizability.
Electrophilicity Index (ω) ω = μ² / 2ηPropensity of a species to accept electrons.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding delocalization effects and charge transfer interactions within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their energetic importance. The stabilization energy E(2) associated with a donor-acceptor interaction is a key indicator of the strength of the interaction.

For this compound, significant NBO interactions are expected. These would include:

Intramolecular Hydrogen Bonding: A strong interaction between the lone pair of the carbonyl oxygen and the antibonding orbital of the hydroxyl group's O-H bond, which stabilizes the planar conformation of the naphthoate moiety.

π-Conjugation: Delocalization of π-electrons across the naphthalene (B1677914) ring system and the carboxylate group.

Hyperconjugation: Interactions involving the σ-bonds of the benzyl (B1604629) group and the π-system of the chlorophenyl ring.

Theoretical studies on related benzyl derivatives and aromatic esters confirm the importance of such interactions in determining molecular stability and conformation. nih.govresearchgate.net The analysis of orbital interactions through NBO provides a detailed picture of the electronic landscape that governs the molecule's structure and reactivity. researchgate.net

Table 2: Representative Donor-Acceptor Interactions from NBO Analysis This table presents hypothetical, yet plausible, NBO interactions for this compound based on the analysis of analogous structures. The E(2) values are for illustrative purposes.

Donor NBO Acceptor NBO Interaction Type Hypothetical E(2) (kcal/mol)
LP (O) of C=Oσ* (O-H) of hydroxylIntramolecular H-bond> 15
π (C=C) in Naphthylπ* (C=O) of esterπ-conjugation5 - 15
π (C=C) in Phenylπ* (C=C) in Phenylπ-conjugation5 - 15
σ (C-H) of CH₂π* (C=C) in PhenylHyperconjugation1 - 5

Intermolecular Interactions and Conformational Analysis

The non-covalent interactions and conformational flexibility of this compound are critical for its behavior in condensed phases and its potential interactions with biological targets.

Hydrogen Bonding and π-π Stacking Interactions

The molecular structure of this compound allows for several key intermolecular interactions. The hydroxyl and carbonyl groups of the 3-hydroxy-2-naphthoate moiety can act as hydrogen bond donors and acceptors, respectively, leading to the formation of dimeric structures or interactions with solvent molecules. ias.ac.in

Furthermore, the two aromatic systems, the naphthalene ring and the chlorophenyl ring, can engage in π-π stacking interactions. mdpi.comrsc.org Studies on chlorobenzene (B131634) clusters have shown that parallel-displaced and T-shaped conformations are common, with significant stabilization energies. nih.gov The presence of the chlorine atom can also lead to halogen bonding, further influencing the supramolecular assembly. nih.gov These interactions are crucial in determining the crystal packing and the aggregation behavior of the molecule in solution.

Solvent Effects on Photophysical Properties and Excited-State Proton Transfer Dynamics

The photophysical properties of molecules containing the 3-hydroxy-2-naphthoic acid scaffold are often dominated by an excited-state intramolecular proton transfer (ESIPT) process. ias.ac.inaip.orgacs.org Upon photoexcitation, the hydroxyl proton can be transferred to the carbonyl oxygen, forming a transient keto-tautomer. ias.ac.inmdpi.com This process results in a large Stokes shift, with the emission from the tautomer appearing at a much longer wavelength than the normal fluorescence. ias.ac.in

The efficiency and dynamics of ESIPT are highly sensitive to the solvent environment. ias.ac.inresearchgate.net In nonpolar solvents, the intramolecular hydrogen bond is preserved, facilitating ESIPT. In polar protic solvents, intermolecular hydrogen bonding with the solvent can compete with the intramolecular H-bond, potentially hindering the ESIPT process or leading to proton transfer to the solvent. researchgate.netnih.gov The presence of the 4-chlorobenzyl group may also influence the photophysical properties through its electronic and steric effects.

In Silico Ligand-Target Interaction Studies

In silico docking and molecular dynamics simulations are powerful methods to predict and analyze the binding of a ligand to a biological target. researchgate.netijpsjournal.comnih.govrsc.org While specific targets for this compound have not been extensively reported, naphthalene derivatives are known to exhibit a wide range of biological activities, including inhibitory effects on enzymes like cholinesterases and α-glucosidase. researchgate.netnih.gov

A hypothetical docking study of this compound into an enzyme active site would likely reveal the importance of its key structural features for binding. The naphthalene ring could form hydrophobic and π-stacking interactions with aromatic amino acid residues. The hydroxyl and carbonyl groups could act as key hydrogen bond donors and acceptors, anchoring the ligand in the binding pocket. The chlorophenyl group could fit into a hydrophobic sub-pocket, with the chlorine atom potentially forming specific halogen bond interactions. The conformational flexibility of the benzyl ester linkage would allow the molecule to adopt an optimal geometry to maximize these favorable interactions.

Molecular Docking Simulations with Protein Binding Sites

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery and pharmacology, it is most often used to predict the interaction between a small molecule ligand, such as this compound, and a macromolecular target, typically a protein.

The primary goal of molecular docking is to simulate the binding process and to calculate the binding affinity of the complex, which is an estimate of the strength of the interaction. A high binding affinity suggests a strong and potentially stable interaction between the ligand and the protein's binding site.

The process of molecular docking involves several key steps:

Preparation of the Protein and Ligand: This involves obtaining the three-dimensional structures of both the protein target and the ligand. The protein structure is often obtained from crystallographic or NMR studies, while the ligand structure can be generated using chemical drawing software and then optimized for its geometry.

Defining the Binding Site: A specific region on the protein, known as the binding site or active site, is defined as the target for the docking simulation.

Sampling Conformational Space: The docking algorithm then explores a large number of possible conformations and orientations of the ligand within the defined binding site.

Scoring and Ranking: Each generated pose is evaluated using a scoring function that estimates the binding energy. The poses are then ranked based on these scores to identify the most likely binding mode.

While no specific molecular docking studies for this compound have been published, such simulations could theoretically provide valuable insights into its potential biological targets and mechanisms of action. The results would typically be presented in a data table summarizing key interaction parameters.

Hypothetical Molecular Docking Data Table for this compound

This table is for illustrative purposes only, as no specific data exists in the literature.

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Protein X-8.5Tyr123, Phe256Pi-Pi Stacking
Ser122Hydrogen Bond
Leu208Hydrophobic
Protein Y-7.2Arg345Salt Bridge
Val300, Ile301Hydrophobic

Advanced Sampling Techniques (e.g., Site-Identification by Ligand Competitive Saturation - SILCS)

Advanced sampling techniques are computational methods that enhance the exploration of a molecule's conformational space and its interactions with its environment. These methods are particularly useful for understanding complex biological processes that are not adequately captured by standard molecular dynamics or docking simulations.

One such advanced technique is Site-Identification by Ligand Competitive Saturation (SILCS) . The SILCS methodology is a powerful tool for identifying and characterizing ligand binding sites on the surface of a protein. It utilizes grand canonical Monte Carlo/molecular dynamics (GCMC/MD) simulations to generate functional group affinity maps on a protein surface. These maps, also known as "FragMaps," show the favorable binding regions for different types of small molecules or functional groups, such as aromatic, hydrogen bond donor, and hydrogen bond acceptor groups.

The key steps in the SILCS methodology include:

Simulation Setup: The protein of interest is placed in a solution containing a high concentration of various small molecules that represent different functional groups (e.g., benzene (B151609) for aromatic interactions, methanol (B129727) for hydrogen bonding).

GCMC/MD Simulations: A series of simulations are run where the small molecules are allowed to move freely and interact with the protein surface.

Generation of FragMaps: The occupancy of the small molecules on the protein surface is calculated and used to generate three-dimensional grid maps that highlight regions of high affinity for each functional group.

Ligand Docking and Optimization: These FragMaps can then be used to guide the docking of a lead compound, like this compound, and to suggest modifications that could enhance its binding affinity and specificity.

To date, there is no evidence in the scientific literature of SILCS or other advanced sampling techniques being applied to this compound. However, the application of such methods could provide a detailed understanding of its binding landscape and facilitate the rational design of more potent and selective derivatives.

Structure Activity Relationship Sar Studies of 4 Chlorobenzyl 3 Hydroxy 2 Naphthoate and Its Structural Analogs

Correlating Structural Modulations on the Naphthoate Core with Biological and Functional Activities

The 3-hydroxy-2-naphthoate scaffold is a privileged structure in medicinal chemistry, known to be a precursor for a variety of biologically active compounds. nih.govnih.govcolab.wsresearchgate.net Modifications on this naphthoate core, including the nature and position of substituents, can significantly impact the biological profile of the resulting molecules.

Research on related 3-hydroxy-2-naphthoic acid derivatives has demonstrated that the introduction of different substituents on the naphthalene (B1677914) ring system can modulate activities such as antimicrobial and anticancer effects. For instance, studies on 3-hydroxy-2-naphthoic acid hydrazide derivatives have shown that the presence of certain arylazo groups at the 4-position of the naphthol ring can lead to compounds with significant antibacterial activity. colab.wsresearchgate.net Specifically, compounds with chloro or methyl substituents on the arylazo moiety exhibited notable efficacy. researchgate.net

Furthermore, the ester or amide linkage at the 2-position of the 3-hydroxynaphthalene core plays a critical role in determining the compound's properties. In a series of 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives, the nature of the substituent on the phenyl ring was found to be a key determinant of antimicrobial and antioxidant activity. nih.gov For example, a derivative bearing a 3,4,5-trimethoxyphenyl group exhibited the highest antimicrobial potential. nih.gov This suggests that the electronic and steric properties of the substituent on the benzyl (B1604629) portion of 4-chlorobenzyl 3-hydroxy-2-naphthoate are likely to be critical for its biological function. The 4-chloro substituent, in this case, introduces specific electronic and lipophilic characteristics that define its interaction with biological targets.

The table below summarizes the influence of substituents on the biological activity of analogous 3-hydroxy-2-naphthoic acid derivatives, providing insights into potential SAR trends for this compound analogs.

Analogous ScaffoldSubstituent ModificationObserved Biological ActivityReference
3-Hydroxy-2-naphthoic acid hydrazidesArylazo group at 4-position with para-chloro substituentEnhanced antibacterial activity colab.wsresearchgate.net
3-Hydroxy-2-naphthoic acid hydrazidesArylazo group at 4-position with ortho-methoxy substituentHigh antibacterial activity colab.wsresearchgate.net
3-Hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamides3,4,5-trimethoxyphenyl substituent on the thiazolidinone ringHighest antimicrobial potential in the series nih.gov
3-Hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamides2,3-dimethylphenyl substituent on the thiazolidinone ringPotent antimicrobial agents nih.gov

These findings underscore the importance of the substitution pattern on the aromatic portions of the molecule and suggest that systematic variation of the substituent on the benzyl ring of this compound could lead to the discovery of compounds with fine-tuned biological activities.

Elucidating the Stereochemical Impact on Molecular Recognition and Efficacy

Stereochemistry is a fundamental aspect of molecular recognition and plays a pivotal role in the biological activity of chiral compounds. mdpi.comresearchgate.net For a molecule like this compound, which does not possess a chiral center in its ground state, the introduction of chiral centers through structural modification would necessitate an evaluation of the stereochemical impact on its efficacy. The spatial arrangement of atoms in a molecule can significantly influence its ability to bind to specific protein targets, as biological macromolecules such as enzymes and receptors are themselves chiral. mdpi.com

The concept of stereochemical influence is further highlighted in studies of other bioactive compounds where different enantiomers or diastereomers of a molecule exhibit distinct pharmacological profiles. This can manifest as one isomer being active while the other is inactive, or the isomers having different types of activity altogether.

Should a chiral center be introduced into the this compound scaffold, for example by modification of the benzyl or naphthoate moiety, it would be imperative to separate and evaluate the individual stereoisomers. This would allow for a detailed understanding of the three-dimensional structural requirements for optimal interaction with its biological target. Such studies would involve techniques for asymmetric synthesis or chiral resolution, followed by biological assays to determine the potency and efficacy of each isomer. Molecular modeling could then be employed to rationalize the observed differences in activity at a molecular level, providing insights into the specific interactions that are favored by one stereoisomer over the other.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable tools in modern drug discovery, enabling the prediction of the activity of novel compounds and guiding the design of more potent and selective analogs. researchgate.net

For a class of compounds like the derivatives of 3-hydroxy-2-naphthoic acid, QSAR studies can elucidate the key physicochemical properties and structural features that govern their biological effects. A QSAR model is typically developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods are then employed to build a regression or classification model that links these descriptors to the observed biological activity.

While a specific QSAR model for this compound was not found in the reviewed literature, studies on related structures have demonstrated the utility of this approach. For example, a QSAR study on a series of 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives confirmed the importance of molecular connectivity indices in determining their antimicrobial activity. nih.gov

A hypothetical QSAR study for analogs of this compound would involve the synthesis of a library of derivatives with systematic variations in the substituent on the benzyl ring. The biological activity of these compounds would be determined, and a range of molecular descriptors would be calculated for each molecule.

Descriptor TypeExamplesPotential Information Gained
Electronic Hammett constants (σ), Dipole moment, Partial chargesInfluence of electron-donating or withdrawing groups on activity.
Steric/Topological Molar refractivity (MR), Molecular weight, Connectivity indicesRole of size, shape, and branching of substituents.
Lipophilic LogP, Hydrophobic constants (π)Impact of lipophilicity on membrane permeability and target interaction.

By generating a statistically robust QSAR model, it would be possible to predict the activity of yet-to-be-synthesized analogs. This predictive capability would significantly streamline the drug design process, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency, thereby saving time and resources. The insights gained from the QSAR model would also contribute to a deeper understanding of the mechanism of action by highlighting the critical molecular properties required for biological activity. nih.govresearchgate.net

Investigation of Biological Activities and Mechanistic Pathways of 4 Chlorobenzyl 3 Hydroxy 2 Naphthoate

Antimicrobial Activity Profile

The potential antimicrobial properties of 4-Chlorobenzyl 3-hydroxy-2-naphthoate can be extrapolated from studies on related compounds, suggesting a likelihood of activity against a range of microbial pathogens. This is based on the known antimicrobial effects of both 3-hydroxy-2-naphthoic acid derivatives and various 4-chlorobenzyl-containing molecules.

Antibacterial Efficacy against Bacterial Strains

Derivatives of 3-hydroxy-2-naphthoic acid have demonstrated notable antibacterial action. For instance, certain hydrazide derivatives of 3-hydroxy-2-naphthoic acid have exhibited significant activity against various bacterial strains. While specific data on this compound is unavailable, the inherent antibacterial potential of the naphthoic acid core suggests that this compound could possess similar properties. The introduction of the 4-chlorobenzyl group may further modulate this activity.

Antifungal Efficacy against Fungal Species

The antifungal potential of this compound is strongly suggested by research on analogous compounds. A study on 4-chlorobenzyl p-coumarate , which shares the 4-chlorobenzyl moiety, demonstrated potent fungicidal effects against a variety of Candida species. nih.gov The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values for 4-chlorobenzyl p-coumarate ranged from 3.9 μg/mL to 62.5 μg/mL, indicating a significant impact on fungal viability. nih.gov This suggests that the 4-chlorobenzyl group is a key contributor to antifungal activity.

Table 1: Antifungal Activity of a Structurally Related Compound (4-chlorobenzyl p-coumarate) against Candida Species

Fungal Species MIC (μg/mL) MFC (μg/mL)
Candida albicans 3.9 - 15.6 7.8 - 31.2
Candida krusei 3.9 7.8
Candida glabrata 7.8 15.6
Candida tropicalis 15.6 31.2
Candida dubliniensis 7.8 15.6
Candida lusitaniae 15.6 31.2
Candida utilis 31.2 62.5
Candida rugosa 3.9 7.8
Candida guilhermondi 7.8 15.6

Source: Melo, A. K. V., et al. (2024). Antifungal Activity, Mode of Action, and Cytotoxicity of 4-Chlorobenzyl p-Coumarate: A Promising New Molecule. Chemical Biology & Drug Design. nih.gov

Proposed Cellular and Molecular Mechanisms of Antimicrobial Action

The antimicrobial action of compounds structurally related to this compound likely involves multiple mechanisms. For antifungal activity, studies on 4-chlorobenzyl p-coumarate suggest that the primary mode of action is the disruption of the fungal plasma membrane. nih.gov This leads to altered fungal micromorphology and ultimately cell death. nih.gov The lipophilic nature of the 4-chlorobenzyl group may facilitate its insertion into the lipid bilayer of the cell membrane, compromising its integrity.

Antioxidant Potential and Free Radical Scavenging Mechanisms

The antioxidant potential of this compound can be inferred from the phenolic nature of the 3-hydroxy-2-naphthoate moiety. Phenolic compounds are well-known for their ability to act as antioxidants by scavenging free radicals. nih.gov

The primary mechanism of free radical scavenging by phenolic compounds involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. nih.gov This process is often described by mechanisms such as hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). nih.gov The stability of the resulting phenoxyl radical is a key determinant of the antioxidant efficacy. The naphthyl ring system in 3-hydroxy-2-naphthoate can delocalize the unpaired electron, contributing to the stability of the radical and enhancing its antioxidant capacity. The presence of the 4-chlorobenzyl group could influence the electronic properties of the molecule, potentially modulating its antioxidant activity.

Antiparasitic Activity and Target Identification

While there is no direct evidence for the antiparasitic activity of this compound, related compounds have shown promise in this area.

Efficacy against Protozoan Parasites (e.g., Toxoplasma gondii, Leishmania species)

Derivatives of 3-hydroxy-2-naphthoic acid have been investigated for their activity against various parasites. For instance, certain naphthoic acid derivatives have been identified as inhibitors of lactate (B86563) dehydrogenase, a crucial enzyme in the energy metabolism of some parasites.

Furthermore, compounds containing a chloro-substituted benzyl (B1604629) or quinoline (B57606) ring have demonstrated significant efficacy against Leishmania species. scielo.brnih.gov For example, a 7-chloro-4-(3-hydroxy-benzilidenehydrazo)quinoline derivative, named Hydraqui, showed significant in vitro activity against Leishmania amazonensis amastigotes and was effective in reducing lesion size and parasitic load in infected mice. scielo.br This highlights the potential importance of the chlorinated aromatic moiety for antileishmanial activity.

In the context of Toxoplasma gondii, various benzyltriazole derivatives have been shown to inhibit parasite replication. ojvr.org While structurally different, this finding points to the general potential of benzyl-containing compounds in targeting this parasite. The lipophilic nature of the 4-chlorobenzyl group in this compound could facilitate its passage across the parasitic cell membrane, a key step for exerting its antiparasitic effect.

Following a comprehensive search of scientific literature and databases, no specific research or data were found regarding the biological activities or mechanistic pathways of the chemical compound this compound. The subsequent sections of this article, as outlined in the initial request, cannot be populated with scientifically accurate information due to the absence of studies on this particular compound.

The provided outline requested a detailed investigation into the following areas:

Interactions with Biological Macromolecules and Signaling Pathways

Enzyme Kinetic Studies and Inhibition Profiles

Without dedicated research on this compound, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

While studies exist for structurally related compounds, such as derivatives of 3-hydroxy-2-naphthoic acid and other molecules containing a 4-chlorobenzyl moiety, these findings cannot be attributed to this compound itself. The biological and mechanistic profile of a chemical compound is highly specific to its unique structure.

Therefore, this article cannot be generated as requested due to the lack of available scientific data for the specified compound.

Advanced Non Pharmaceutical Applications of 4 Chlorobenzyl 3 Hydroxy 2 Naphthoate

Functional Materials and Optoelectronic Applications

The unique structure of 4-Chlorobenzyl 3-hydroxy-2-naphthoate, which combines a naphthalene-based chromophore with a halogenated benzyl (B1604629) group, suggests its potential utility in the development of novel functional materials with specific optical and electronic properties.

Derivatives of 3-hydroxy-2-naphthoic acid are well-established precursors in the synthesis of high-performance azo pigments and dyes. vipulorganics.comwikipedia.orgechemi.com These colorants are valued for their vibrant hues, good lightfastness, and thermal stability. The 3-hydroxy-2-naphthoate portion of the molecule acts as a coupling component in azo dye synthesis, forming extended conjugated systems responsible for color.

The presence of the 4-chlorobenzyl group in this compound could modulate the final color and properties of such pigments. The chlorine atom, being an electron-withdrawing group, can influence the electron density of the aromatic system, potentially leading to shifts in the absorption and emission spectra of the resulting dyes. This could allow for the fine-tuning of colors for specialized applications. Furthermore, the benzyl group can enhance the solubility of the dye in organic solvents or polymer matrices, which is advantageous for applications in paints, inks, and plastics.

Table 1: Potential Properties of Pigments Derived from this compound

Property Potential Influence of 4-Chlorobenzyl Group
Color The chloro-substituted benzyl group may cause a bathochromic or hypsochromic shift, leading to different shades compared to unsubstituted analogs.
Solubility The benzyl moiety can improve solubility in organic media, facilitating incorporation into various formulations.
Lightfastness The presence of the halogen may enhance the stability of the molecule towards photodegradation.

Molecules with extended π-conjugated systems and significant intramolecular charge transfer are candidates for nonlinear optical (NLO) materials. These materials have applications in photonic devices, including optical switching and frequency conversion. While there is no direct research on the NLO properties of this compound, related compounds containing similar structural motifs have been investigated for such applications.

The 3-hydroxy-2-naphthoate core provides a robust π-electron system. The interaction between the electron-donating hydroxyl group and the electron-withdrawing carbonyl group, coupled with the aromatic naphthalene (B1677914) rings, can create a polarizable electronic structure. The 4-chlorobenzyl group further influences the electronic properties. Theoretical studies on similar molecules have shown that the interplay of donor and acceptor groups across a conjugated bridge can lead to significant NLO responses. Further research, including computational modeling and experimental measurements, would be necessary to quantify the NLO properties of this compound.

Chemical Synthesis and Industrial Catalysis

Beyond its potential as a functional material itself, this compound can serve as a valuable intermediate in the synthesis of more complex molecules and as a component in catalytic systems.

The ester linkage in this compound can be readily cleaved through hydrolysis to yield 3-hydroxy-2-naphthoic acid and 4-chlorobenzyl alcohol. researchgate.netnih.gov This makes it a useful protected form of 3-hydroxy-2-naphthoic acid, allowing for selective reactions at other positions of the naphthalene ring before releasing the carboxylic acid functionality.

Furthermore, the entire molecule can be used as a building block for the synthesis of more elaborate structures. The hydroxyl group and the aromatic rings of the naphthoate moiety, as well as the chlorobenzyl group, offer multiple sites for further chemical transformations. This could lead to the creation of novel compounds with applications in areas such as agrochemicals, and specialty polymers.

The oxygen atoms of the hydroxyl and ester groups in this compound can act as coordination sites for metal ions. This suggests the potential for this compound to serve as a ligand in the design of metal complexes for catalysis. The steric and electronic properties of the ligand, influenced by the bulky naphthyl group and the electron-withdrawing chlorine atom, could play a crucial role in determining the activity and selectivity of the resulting catalyst.

For instance, metal complexes of similar bidentate oxygen-donor ligands have been explored for various catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The specific structure of this compound could offer unique advantages in certain catalytic applications, although experimental validation is required.

Environmental Science and Remediation

The chlorinated aromatic structure of this compound suggests potential relevance in the field of environmental science, both as a compound to be monitored and as a potential tool for remediation.

Chlorinated organic compounds are a significant class of environmental pollutants due to their persistence and potential toxicity. nih.gov The 4-chlorobenzyl moiety in the molecule places it in this category. Therefore, understanding its environmental fate and transport would be important if it were to be produced or used on an industrial scale. Studies on its biodegradability and potential for bioaccumulation would be necessary to assess its environmental impact.

Conversely, the chemical reactivity of the molecule could be harnessed for environmental remediation purposes. For example, derivatives of 3-hydroxy-2-naphthoic acid have been investigated as chemosensors for the detection of specific ions. rsc.org It is conceivable that this compound or its derivatives could be functionalized to create sensors for the detection of certain environmental pollutants. Additionally, the compound could potentially be used in the synthesis of materials for the capture or degradation of other environmental contaminants.

Table 2: Summary of Potential Compound Names

Compound Name
This compound
3-hydroxy-2-naphthoic acid

Components in Task-Specific Ionic Liquids for Heavy Metal Extraction

The 3-hydroxy-2-naphthoate anion has been successfully incorporated into task-specific ionic liquids (TSILs) designed for the efficient extraction of heavy metals from aqueous solutions. mdpi.comfrontiersin.orgnih.gov These ionic liquids are salts with low melting points, often below 100°C, and are considered potential green alternatives to traditional extraction solvents due to their low volatility and high thermal stability. mdpi.comfrontiersin.org The 3-hydroxy-2-naphthoate anion acts as a chelating agent within the ionic liquid structure, binding to heavy metal ions and facilitating their transfer from the aqueous phase to the ionic liquid phase.

Research has focused on synthesizing and testing various 3-hydroxy-2-naphthoate-based ionic liquids by pairing the anion with different cations, such as trihexyltetradecylphosphonium ([P66614]+), methyltrioctylphosphonium ([P1888]+), and methyltrioctylammonium ([N1888]+). mdpi.comfrontiersin.orgnih.gov The choice of cation influences the physicochemical properties of the ionic liquid, including its viscosity, hydrophobicity, and extraction efficiency for specific metals. frontiersin.orgnih.gov

Detailed Research Findings

Studies have demonstrated high extraction efficiencies of these TSILs for a range of heavy metals. For instance, quantitative extraction (>99%) of mercury (Hg) and silver (Ag) has been achieved. mdpi.com In experiments with water spiked with 20 µg L-1 of various heavy metals, significant removal of copper (Cu), Ag, cadmium (Cd), and lead (Pb) was observed. mdpi.comfrontiersin.org

The extraction process is influenced by several factors, including pH, contact time, and the presence of other substances in the water. The highest extraction efficiencies for most metals are typically achieved at a pH of 8.0. frontiersin.orgmdpi.com The hydrophobic character of the 3-hydroxy-2-naphthoate anion contributes to the stability of the ionic liquids, leading to minimal leaching into the aqueous phase during extraction, with reported losses as low as 0.07%. frontiersin.orgnih.gov

Below are interactive data tables summarizing the extraction efficiencies of different 3-hydroxy-2-naphthoate-based ionic liquids for various heavy metals.

Table 1: Extraction Efficacies of [P66614][HNA] in "Pure Water" over Time

Metal Ion 1 hour (%) 4 hours (%) 8 hours (%) 24 hours (%)
Ag 47 75 85 >90
Cd 35 60 70 >90
Cu 59 80 88 >90

Table 2: Extraction Efficacies of [N1888][HNA] in "Pure Water"

Metal Ion 1 hour (%) 2 hours (%)
Cu 91.6 >99
Pb 74.4 -

Table 3: Residual Concentrations of Metals After Extraction with [P66614][HNA] from Spiked Mineral Water

Metal Ion Initial Concentration (µg L-1) Final Concentration (µg L-1) Extraction Efficacy (%)
Ag 20 <0.03 >99

Adsorbents or Chelating Agents for Pollutant Removal

The application of 3-hydroxy-2-naphthoate and its derivatives as standalone adsorbents or broad-spectrum chelating agents for a wide variety of pollutants is not extensively documented in the reviewed scientific literature. The primary role identified for the 3-hydroxy-2-naphthoate anion in environmental remediation is as a functional component within task-specific ionic liquids designed for heavy metal extraction, as detailed in the previous section.

In this context, the 3-hydroxy-2-naphthoate moiety functions as a chelating agent, selectively binding to heavy metal ions. This chelation is the fundamental mechanism that allows the ionic liquids to extract these specific pollutants from water. The hydroxyl and carboxyl groups on the naphthoate structure are key to its ability to form stable complexes with metal cations.

While the principles of chelation are central to many pollutant removal technologies, the available research focuses on the use of 3-hydroxy-2-naphthoate within the liquid-liquid extraction framework of ionic liquids rather than as a solid adsorbent material. The synthesis of materials like 3-hydroxy-2-naphthyl hydroxamic acid for the flotation of minerals like bastnaesite does indicate the potential for this chemical structure to be adapted for other separation processes, but its use as a general adsorbent for common environmental pollutants has not been established in the reviewed literature. scielo.org.za

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